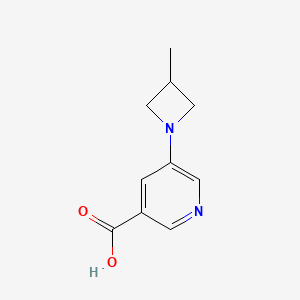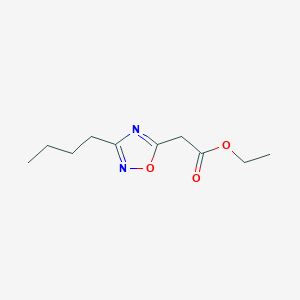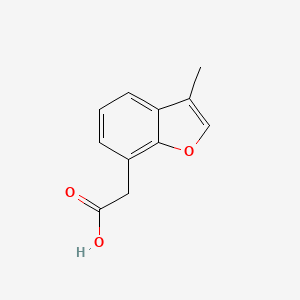
5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid (5-MAPC) is an important organic compound with a wide range of applications in synthetic chemistry and scientific research. It is a derivative of pyridine and is used as a building block for the synthesis of various organic compounds. 5-MAPC has been studied extensively in recent years due to its potential to be used in a variety of biochemical and physiological processes.
科学的研究の応用
5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as pyridine derivatives, heterocyclic compounds, and peptides. It has also been used in the synthesis of various pharmaceuticals, such as antifungal and antiviral agents. Additionally, 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid has been used in the synthesis of fluorescent probes for imaging and sensing applications.
作用機序
The mechanism of action of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid is not yet fully understood. However, it is believed that 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid acts as an inhibitor of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase. It has also been suggested that 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid may act as an agonist of certain G-protein coupled receptors, such as the 5-HT2A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid are not yet fully understood. However, it has been suggested that 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid may have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The main advantage of using 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid in lab experiments is its ease of synthesis. It can be easily synthesized using the Knoevenagel condensation reaction or other methods. Additionally, 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid is relatively stable and can be stored for long periods of time. However, there are some limitations to using 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid in lab experiments. For example, it is not very soluble in water, and its solubility in organic solvents is limited. Additionally, it is not very soluble in lipids, which can limit its use in certain types of experiments.
将来の方向性
The future directions for 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid are numerous. It has potential applications in the synthesis of various organic compounds, such as pyridine derivatives, heterocyclic compounds, and peptides. Additionally, it has potential applications in the synthesis of pharmaceuticals, such as antifungal and antiviral agents. Additionally, 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid has potential applications in the synthesis of fluorescent probes for imaging and sensing applications. Furthermore, 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid may have potential applications as a therapeutic agent for the treatment of various diseases, such as cancer, neurodegenerative diseases, and inflammation. Finally, 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid may have potential applications in the development of novel materials, such as organic semiconductors and optoelectronic materials.
合成法
5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid can be synthesized by a variety of methods. The most common method for its synthesis is the Knoevenagel condensation reaction. This involves the reaction of aldehyde and malononitrile in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA). The reaction is typically carried out in a solvent such as ethanol or ethyl acetate. Other methods for the synthesis of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid include the reaction of aldehyde and malononitrile in the presence of a base such as sodium hydroxide, or the reaction of malononitrile and an amine in the presence of an acid catalyst.
特性
IUPAC Name |
5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-5-12(6-7)9-2-8(10(13)14)3-11-4-9/h2-4,7H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBDWTJQPKAWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1)C2=CN=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylazetidin-1-yl)pyridine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6617383.png)
![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid](/img/structure/B6617389.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)






![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)
![2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid](/img/structure/B6617454.png)
